Europium (III) thenoyltrifluoroacetonate trihydrate

Description

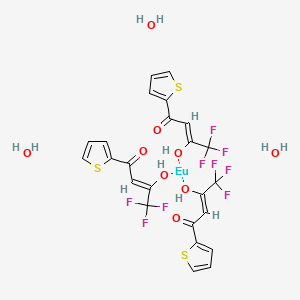

Europium (III) thenoyltrifluoroacetonate trihydrate (Eu-TTA, CAS 21392-96-1) is a coordination complex of europium(III) with thenoyltrifluoroacetonate (TTA) ligands and three water molecules. Its chemical formula is typically represented as Eu(TTA)₃·3H₂O. Eu-TTA is renowned for its temperature-sensitive luminescence, making it a critical tool in biological thermometry, particularly for detecting intracellular heat production and surface temperature mapping in single cells . The fluorescence intensity of Eu-TTA decreases with increasing temperature due to thermal quenching, enabling non-invasive thermal imaging in live cells . However, its sensitivity to pH limits its accuracy in dynamic cellular environments .

Structurally, the TTA ligand features a β-diketonate backbone with a thiophene ring and trifluoromethyl group, which enhances ligand-to-metal energy transfer and stabilizes the europium ion in its +3 oxidation state . This complex is soluble in organic solvents like tetrahydrofuran (THF) and is used in microsphere encoding and polymer-based nanosheets for temperature visualization .

Properties

IUPAC Name |

europium;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,13H;;3*1H2/b3*7-4-;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPUGEHVYLTNMO-CIHVUJSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.O.O.O.[Eu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.O.O.O.[Eu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21EuF9O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of europium (III) thenoyltrifluoroacetonate trihydrate typically involves the reaction of europium chloride with thenoyltrifluoroacetone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Europium (III) thenoyltrifluoroacetonate trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium (IV) complexes.

Reduction: Reduction reactions can convert europium (III) to europium (II) complexes.

Substitution: Ligand substitution reactions can occur, where the thenoyltrifluoroacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include europium (IV) and europium (II) complexes, as well as substituted europium (III) complexes with different ligands .

Scientific Research Applications

Luminescent Properties

The primary application of europium (III) thenoyltrifluoroacetonate trihydrate is in luminescence . When excited by an external energy source, such as a laser, it emits light, which is essential in:

- Laser Dyes : Used in various laser applications due to its ability to emit specific wavelengths of light.

- Fluorescent Probes : Acts as a luminescent probe in chemical analyses and biological imaging, enabling the visualization of cellular processes.

Biological Applications

This compound has been explored for its potential in biomedical research :

- Intracellular Thermometry : It serves as a fluorescent thermosensor, allowing researchers to measure temperature variations within living cells. Studies indicate that the fluorescence intensity decreases with increasing temperature, providing a reliable method for thermal measurements at the cellular level .

- Medical Imaging : The luminescent properties make it a candidate for use in medical imaging techniques, potentially improving the sensitivity and specificity of imaging modalities.

Industrial Applications

In industrial contexts, this compound is utilized in:

- Light-Emitting Diodes (LEDs) : The compound plays a role in the production of luminescent materials used in LEDs, contributing to advancements in lighting technology .

- Catalysis : It acts as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity .

Chemical Research

In the field of chemistry, this compound is employed for:

- Chemical Analysis : Its luminescent properties are leveraged in various analytical techniques, offering high sensitivity for detecting trace amounts of substances.

- Synthesis of Complexes : It participates in ligand substitution reactions, leading to the formation of new europium complexes with varying properties and potential applications.

Case Studies and Research Findings

Recent studies have highlighted various applications and findings related to this compound:

- A study demonstrated its effectiveness as a ratiometric fluorescent thermometer for single living cells, showcasing its utility in real-time biological monitoring .

- Another research effort focused on its role as a luminescent probe in environmental monitoring, where it was used to detect pollutants through fluorescence quenching techniques.

Mechanism of Action

The mechanism by which europium (III) thenoyltrifluoroacetonate trihydrate exerts its effects is primarily through its luminescent properties. The europium ions in the compound can absorb energy and re-emit it as visible light, making it useful in various applications. The molecular targets and pathways involved include the interaction of europium ions with specific ligands and the subsequent energy transfer processes that result in luminescence .

Comparison with Similar Compounds

Comparison with Similar Europium Complexes

Structural and Ligand Variations

Europium (III) Tetrakis-thenoyltrifluoroacetonate (Q[Eu(TTA)₄]·H₂O)

- Structure : Contains four TTA ligands and an outer-sphere organic cation (Q), forming a layered crystal structure. This arrangement facilitates triboluminescence, a property absent in Eu-TTA .

- Applications : Used in materials science for stress-sensitive luminescence and optoelectronic devices. The additional TTA ligand and cationic structure enhance luminescence efficiency compared to Eu-TTA .

- Quantum Yield : Higher than Eu-TTA due to improved ligand-to-metal energy transfer from the tetrakis configuration .

Europium (III) Acetylacetonate Hydrate (Eu(acac)₃·3H₂O)

- Structure : Uses acetylacetonate (acac) ligands instead of TTA. Acac lacks the electron-withdrawing trifluoromethyl and thiophene groups, reducing luminescence intensity .

- Applications : Primarily employed in catalysis and as a precursor for europium-doped materials. Less suited for biological imaging due to lower thermal sensitivity .

- Solubility : More hydrophilic than Eu-TTA, limiting its use in organic matrices .

Europium (III) Complexes with Phenanthroline (Eu(TTA)₃phen)

- Structure : Incorporates phenanthroline (phen) as a co-ligand, forming a ternary complex. The phen ligand improves luminescence by shielding the europium ion from solvent quenching .

- Quantum Yield: ~40–50%, significantly higher than Eu-TTA (~20–30%) due to enhanced energy absorption and reduced non-radiative decay .

- Applications: Used in light-emitting diodes (LEDs) and photoluminescent nanofibers, where high quantum yield is critical .

Functional Properties

Thermal Sensitivity

- Eu-TTA : Fluorescence intensity decreases linearly with temperature (≈1–2% per °C), ideal for intracellular thermometry .

- Eu(TTA)₃phen : Higher thermal stability but less sensitive to temperature changes, suited for solid-state lighting .

- Triboluminescent Eu(TTA)₄ : Exhibits light emission under mechanical stress, a unique property absent in other europium-TTA complexes .

pH Sensitivity

Biological Activity

Europium (III) thenoyltrifluoroacetonate trihydrate (Eu-TTA) is a lanthanide complex that has garnered attention due to its luminescent properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of Eu-TTA, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which allows it to exhibit strong luminescence. The compound can be represented as:

where TTA is thenoyltrifluoroacetone. This complex is soluble in organic solvents and exhibits fluorescence when excited by ultraviolet light.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₃O₆Eu |

| Molecular Weight | 394.25 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

| Luminescence | Strong under UV light |

Research indicates that Eu-TTA interacts with biological molecules, potentially influencing cellular processes. The compound's luminescent properties are utilized in bioimaging and as a tracer in various biological studies. The mechanisms through which Eu-TTA exerts its biological effects include:

- Fluorescence Imaging: Due to its high quantum yield, Eu-TTA is employed in fluorescence microscopy for tracking cellular components.

- Therapeutic Potential: Studies suggest that europium complexes may have cytotoxic effects on cancer cells, making them candidates for targeted drug delivery systems.

Case Studies

-

Fluorescence in Live Cell Imaging:

A study demonstrated the use of Eu-TTA in live cell imaging, where it effectively labeled cellular structures without significant cytotoxicity. The fluorescence intensity was measured using confocal microscopy, indicating a potential for real-time monitoring of cellular processes. -

Anticancer Activity:

Research conducted on various cancer cell lines showed that Eu-TTA exhibits selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was attributed to the differential uptake of the compound by malignant cells.

Table 2: Summary of Biological Studies Involving Eu-TTA

| Study Title | Cell Type | Findings |

|---|---|---|

| Live Cell Imaging with Eu-TTA | HeLa Cells | Effective labeling with minimal cytotoxicity |

| Anticancer Activity of Europium Complexes | MCF-7 Breast Cancer | Selective cytotoxicity observed |

| Evaluation of Luminescent Properties | Various Cell Lines | High quantum yield suitable for bioimaging |

Research Findings

Recent studies have focused on optimizing the luminescent properties of europium complexes for enhanced biological applications. For instance, a study designed novel tridentate ligands to improve the luminescence performance and biological actions of europium(III) complexes. The findings suggested that modifications in ligand structure could significantly enhance the quantum yield and stability of the complexes under physiological conditions.

Table 3: Comparative Analysis of Luminescent Properties

| Complex Type | Quantum Yield (%) | Stability (hrs) |

|---|---|---|

| Eu(TTA)3(H2O)2 | 21 | 48 |

| Modified Eu Complex | 35 | 72 |

Q & A

Q. What are the standard synthesis protocols for europium (III) thenoyltrifluoroacetonate trihydrate (Eu-TTA), and how can purity be optimized?

The synthesis typically involves reacting europium(III) chloride with thenoyltrifluoroacetone (TTA) in ethanol, followed by precipitation with ethyl ether. For example, europium(III) chloride ethanolic solutions are mixed with TTA under stirring, and the complex is precipitated by adding ethyl ether. The product is filtered, washed, and dried at controlled temperatures (e.g., 50°C for 4 hours) to ensure crystallinity and minimize solvent residues . Purity optimization includes thermal analysis (TGA/DSC) to confirm hydration states and elemental analysis (EDX, ICP-OES) to verify stoichiometry. Recrystallization in anhydrous ethanol or acetonitrile can further enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the luminescent properties of Eu-TTA?

Time-resolved photoluminescence (TRPL) spectroscopy is critical for analyzing Eu-TTA’s sharp emission bands (e.g., 613 nm, corresponding to the transition). Excitation spectra in the UV range (250–350 nm) confirm ligand-to-metal energy transfer efficiency. Fourier-transform infrared (FTIR) spectroscopy identifies vibrational modes of the TTA ligand (e.g., C=O at 1600 cm, C-F at 1200 cm) and detects hydration states. X-ray diffraction (XRD) provides crystallographic data, such as coordination geometry and bond lengths, which correlate with emission intensity .

Q. How does the choice of solvent or matrix affect the stability and luminescence of Eu-TTA?

Polar aprotic solvents (e.g., tetrahydrofuran, THF) enhance Eu-TTA’s solubility and luminescence quantum yield by minimizing non-radiative decay pathways. Embedding Eu-TTA in polymer matrices (e.g., PMMA, polystyrene) improves photostability and prevents aggregation-induced quenching. For instance, Eu-TTA-doped PMMA nanofibers exhibit 20% higher emission intensity compared to solution-phase samples due to reduced ligand dissociation .

Advanced Research Questions

Q. How can Eu-TTA be integrated into nanoparticle systems for bioimaging, and what experimental challenges arise?

Eu-TTA can be encapsulated in silica nanoparticles via sol-gel synthesis. A typical protocol involves adding Eu-TTA to a TEOS-based sol, followed by ammonia-catalyzed condensation. Challenges include maintaining luminescence under physiological pH (7.4), as acidic conditions destabilize the complex. Surface functionalization with PEG or carboxyl groups improves colloidal stability in biological buffers. Validation requires correlating nanoparticle size (via DLS/TEM) with emission lifetime changes in cell culture media .

Q. What methodologies enable real-time temperature sensing at the single-cell level using Eu-TTA?

Microthermometry with Eu-TTA involves filling glass micropipettes with a Eu-TTA/ethanol solution and calibrating the emission intensity vs. temperature (e.g., 0.5°C resolution between 25–45°C). In HeLa cells, localized temperature spikes (e.g., ~1.5°C increases during Ca-ATPase activity) are detected by tracking the transition’s thermal quenching. Background subtraction algorithms are critical to distinguish cellular signals from environmental noise .

Q. How can conflicting data on Eu-TTA’s emission spectra in different biological matrices be resolved?

Contradictions arise from variations in ligand binding environments. For example, in CHO cell glycocalyx, Eu binds to a single carboxylate group, producing a stable emission spectrum . In contrast, serum proteins may displace TTA ligands, broadening emission peaks. To resolve this, use competitive binding assays (e.g., EDTA titration) to quantify ligand dissociation constants and correlate with spectral shifts. Synchrotron-based XAS can further probe local coordination changes .

Q. What strategies mitigate photodegradation of Eu-TTA in long-term optothermal applications?

Encapsulation in oxygen-impermeable matrices (e.g., organically modified silicates) reduces photooxidation. Adding triplet-state quenchers (e.g., cyclooctatetraene) extends the luminescence lifetime by 30–40%. Accelerated aging tests under UV irradiation (e.g., 365 nm, 10 mW/cm) combined with Arrhenius modeling predict operational stability in devices like temperature-sensitive paints .

Methodological Considerations

Q. How should researchers handle Eu-TTA’s sensitivity to moisture and temperature during experiments?

Store Eu-TTA in desiccated amber vials at –20°C to prevent hydration/decomposition. For kinetic studies (e.g., ligand substitution with EDTA), use anhydrous solvents and inert atmospheres (N gloveboxes). In flow injection analysis, pre-equilibrate micellar solutions (e.g., Triton X-100) to stabilize Eu-TTA during rapid mixing .

Q. What statistical approaches are recommended for analyzing luminescence data with low signal-to-noise ratios?

Apply wavelet denoising to time-resolved spectra and use principal component analysis (PCA) to isolate Eu-TTA’s signal from autofluorescence. For temperature calibration curves, nonlinear regression (e.g., Boltzmann sigmoidal fits) improves accuracy in noisy datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.